molecular formula C2H3F3O B144302 2,2,2-Trifluoroethanol-1,1-d2 CAS No. 132248-58-9

2,2,2-Trifluoroethanol-1,1-d2

Cat. No. B144302
CAS RN: 132248-58-9
M. Wt: 102.05 g/mol
InChI Key: RHQDFWAXVIIEBN-DICFDUPASA-N
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Description

2,2,2-Trifluoroethanol-1,1-d2, also known as 2,2,2-Trifluoroethyl-1,1-d2 alcohol or TFE-d2, is a deutered trifluoroethanol that may be employed as an NMR solvent .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethanol-1,1-d2 can be found in various databases . The compound has a molecular weight of 102.05 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 2,2,2-Trifluoroethanol-1,1-d2 are not detailed in the search results, it’s noted that 2,2,2-Trifluoroethanol has been used in the arylation of peptides . It’s also been used in the construction of all-carbon chiral quaternary centers via reductive hydroxymethylation of 1, 1-disubstituted allenes with CO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoroethanol-1,1-d2 include a molecular weight of 102.05 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 38.5 . More detailed properties can be found in various databases .

Safety and Hazards

2,2,2-Trifluoroethanol-1,1-d2 is classified as a flammable liquid and vapor. It’s toxic if swallowed or inhaled, causes serious eye damage, may damage fertility, and may cause damage to organs through prolonged or repeated exposure if inhaled .

Future Directions

The market for 2,2,2-Trifluoroethanol is expected to grow in the future . Additionally, there are ongoing studies on the use of 2,2,2-Trifluoroethanol as a solvent in various chemical reactions .

properties

IUPAC Name

1,1-dideuterio-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQDFWAXVIIEBN-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482675
Record name 2,2,2-Trifluoroethanol-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethanol-1,1-d2

CAS RN

132248-58-9
Record name 2,2,2-Trifluoroethanol-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethanol-1,1-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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